2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core and two 4-methylphenyl groups
Preparation Methods
The synthesis of N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the annulation of a pyrimidine moiety to a triazole ring.
Introduction of 4-Methylphenyl Groups: The 4-methylphenyl groups can be introduced through a series of substitution reactions.
Final Assembly: The final step involves the coupling of the triazolopyrimidine core with the 4-methylphenyl groups to form the desired compound.
Chemical Reactions Analysis
N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the triazolopyrimidine core or the 4-methylphenyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on various biological systems. It may serve as a probe to investigate cellular pathways and molecular interactions.
Medicine: Due to its potential biological activity, this compound is being explored for its therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar amide functional group but differ in their core structure and substituents.
Triazolopyrimidine Derivatives: These compounds have a similar triazolopyrimidine core but may have different substituents and functional groups.
The uniqueness of N-(4-METHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N6O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C21H20N6O2/c1-14-3-7-16(8-4-14)11-27-20-19(24-25-27)21(29)26(13-22-20)12-18(28)23-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,28) |
InChI Key |
NBTWBLMYMHOAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C)N=N2 |
Origin of Product |
United States |
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